(2R)-N-propylpiperidine-2-carboxamide
Overview
Description
(2R)-N-propylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insect Repellent Research
(Grant et al., 2020) discussed the use of carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, as novel insect repellents. These compounds, particularly acylpiperidines and carboxamides, showed potential as more effective alternatives to DEET. They demonstrated the ability to inhibit the activity of insect odorant receptors, indicating their effectiveness in disrupting insect olfactory systems.
Cancer Treatment Research
This compound has been studied in the context of cancer treatment. (Riahi et al., 2008) and (Sharma, 2014), (Sharma, 2015) conducted studies on derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a target for cancer therapy. These studies involved quantitative structure-activity relationship analysis and demonstrated the potential of these compounds in inhibiting PARP, a key enzyme involved in cancer cell proliferation.
Organic Synthesis and Biocatalysis
Research has also been conducted on the use of this compound in organic synthesis and biocatalysis. (Morán-Ramallal et al., 2010), (Morán-Ramallal et al., 2007), and (Chen et al., 2012) focused on the preparation and transformation of carboxamide compounds for the synthesis of non-natural amino acids and other organic compounds. These studies highlighted the role of specific carboxamides in producing enantiopure compounds, which are crucial for the development of pharmaceuticals and other specialized organic materials.
Medical Imaging and Drug Synthesis
Carboxamides, including this compound, have been researched for their potential in medical imaging and drug synthesis. (Beer et al., 1995) studied the synthesis of related compounds for use in positron emission tomography (PET), a medical imaging technique. The research explored the creation of novel compounds that inhibit monoamine oxidase B (MAO-B), which is significant in neuropsychiatric diseases.
Mechanism of Action
Target of Action
The primary targets of (2R)-N-propylpiperidine-2-carboxamide are the Interleukin-2 (IL-2) receptors, specifically the high-affinity IL-2 receptors . These receptors are prominently located on the surface of T and B cells, among other immune system cells . They play a crucial role in the immune response, as they bind to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .
Mode of Action
This compound interacts with its targets by binding to the high-affinity IL-2 receptors . This binding instigates a cascade of events that culminate in the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2 receptors is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .
Biochemical Pathways
The biochemical pathways affected by this compound involve the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways show enhanced activity within T effector or T conventional cells .
Pharmacokinetics
The pharmacokinetics of a drug determine the onset, duration, and intensity of a drug’s effect . This includes the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The result of the action of this compound is the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2 receptors in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
Action Environment
The action environment of this compound is primarily within the immune system, specifically within T and B cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the overall health of the immune system, and the presence of pathogens or tumors .
Properties
IUPAC Name |
(2R)-N-propylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKXVVKOCEJEY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.